N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide
Description
This compound is a thiophene-based benzamide derivative featuring a 4-methoxybenzamide moiety linked to a substituted thiophene core. The thiophene ring is substituted with methyl groups at positions 4 and 5, while the 3-position contains a methylene bridge connecting to a 4-(pyridin-2-yl)piperazine group. The 4-methoxy substitution on the benzamide likely enhances lipophilicity and metabolic stability compared to unsubstituted benzamides.
Properties
Molecular Formula |
C24H28N4O2S |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H28N4O2S/c1-17-18(2)31-24(26-23(29)19-7-9-20(30-3)10-8-19)21(17)16-27-12-14-28(15-13-27)22-6-4-5-11-25-22/h4-11H,12-16H2,1-3H3,(H,26,29) |
InChI Key |
HIFNHQCEYHSGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1CN2CCN(CC2)C3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the piperazine and pyridine groups. The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Medicinal Chemistry
N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide has been investigated for its potential as a therapeutic agent. Key areas of interest include:
- Dopamine Receptor Modulation : Compounds similar to this have shown activity as agonists for dopamine receptors, particularly D3 and D2 receptors, suggesting potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .
- Antimicrobial Activity : The piperazine ring is associated with antimicrobial properties against various bacterial strains. Research indicates efficacy against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines, with reported IC50 values in the low micromolar range .
Chemical Synthesis
This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing novel compounds with specific functionalities .
Material Science
The intricate design of this compound suggests potential applications in creating advanced materials with specific electronic or optical properties .
Case Study 1: Anticancer Efficacy
A study investigated the antiproliferative effects of derivatives of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, with IC50 values suggesting strong potential for further development into anticancer agents .
Case Study 2: Antimicrobial Properties
Research into the antimicrobial activity of this compound demonstrated effectiveness against multiple bacterial strains, highlighting its potential use in developing new antibiotics. The presence of the piperazine moiety was particularly noted for enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide ()
- Structural Difference : Lacks the 4-methoxy group on the benzamide ring.
- Reduced steric bulk may allow for tighter binding to hydrophobic pockets in target proteins. Comparative pharmacokinetic data are unavailable, but methoxy-substituted analogs often exhibit prolonged half-lives due to reduced oxidative metabolism .
N-[3-[(3-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-4,5-dimethyl-thiophen-2-yl]benzamide ()
- Structural Differences: Replaces the pyridinyl-piperazine group with a 3-fluorophenyl and 4-methylpiperidine hybrid.
- Functional Impact :
N-[3-[(3-methoxyphenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethyl-thiophen-2-yl]benzamide ()
- Key Variations: Substitutes the piperazine linker with a pyridin-2-ylamino group and introduces a 3-methoxyphenyl moiety.
- Theoretical Advantages: The 3-methoxy group could mimic endogenous ligands for serotonin or dopamine receptors. The pyridin-2-ylamino group may facilitate hydrogen bonding, improving selectivity for kinases or GPCRs.
N-[3-[(3-methoxyphenyl)-morpholin-4-yl-methyl]-4,5-dimethyl-thiophen-2-yl]benzamide ()
- Structural Distinction :
- Replaces piperazine with morpholine, a six-membered ring containing one oxygen atom.
- Morpholine-containing compounds are common in antifungal and anticancer agents, suggesting divergent therapeutic applications .
Biological Activity
N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring connected to a piperazine moiety and a methoxybenzamide group, which contributes to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 372.48 g/mol.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Dopamine Receptors : Similar compounds have shown activity as agonists for dopamine receptors, particularly D3 and D2 receptors. This suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .
- Antimicrobial Activity : The presence of the piperazine ring is associated with antimicrobial properties against various bacterial strains. Compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines. The IC50 values for related compounds have been reported in the low micromolar range, suggesting significant potential for further development .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Studies
- Anticancer Efficacy : A study evaluated the antiproliferative effects of related compounds on various cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 2.2 to 4.4 µM against multiple cancer types . These findings suggest that structural modifications could enhance the therapeutic index.
- Antimicrobial Properties : Another investigation into piperazine derivatives indicated their ability to inhibit bacterial growth effectively, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the importance of the piperazine moiety in enhancing antibacterial activity .
- Neuropharmacological Effects : Research on dopamine receptor interactions revealed that compounds similar to this compound could modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Q & A
Basic: What are the optimal synthetic routes for preparing N-(4,5-dimethyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}thiophen-2-yl)-4-methoxybenzamide?
Answer:
The compound can be synthesized via a multi-step approach:
- Step 1: Coupling of the thiophene core with 4-(pyridin-2-yl)piperazine using HBTU or EDC/HOBt as coupling agents in THF or DMF (common in peptidomimetic synthesis) .
- Step 2: Introduction of the 4-methoxybenzamide group via nucleophilic substitution or amide bond formation, monitored by TLC and purified via silica gel chromatography .
- Key Reagents: Use anhydrous solvents (e.g., THF) and nitrogen atmosphere to prevent hydrolysis of intermediates. Final purity (>95%) is confirmed via HPLC and NMR .
Advanced: How can solvent polarity and reaction temperature influence the yield of intermediates during synthesis?
Answer:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amide couplings but may increase side reactions (e.g., epimerization). Non-polar solvents (THF) favor controlled reactivity but require longer reaction times .
- Temperature: Elevated temperatures (60–80°C) accelerate coupling but risk decomposition of heat-sensitive intermediates (e.g., thiophene derivatives). Low-temperature (−10°C) conditions are recommended for stereosensitive steps .
- Case Study: reports a 6–39% yield variation for similar compounds, attributed to solvent choice (THF vs. DCM) and temperature gradients .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Assigns proton environments (e.g., piperazine CH2 groups at δ 2.5–3.5 ppm, methoxy singlet at δ 3.8 ppm) and confirms regiochemistry .
- HPLC-MS: Validates purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 480–500 range) .
- Melting Point: Consistency in melting range (e.g., 97–100°C) indicates crystallinity and absence of polymorphs .
Advanced: How can contradictory NMR data (e.g., unexpected splitting) be resolved for structural confirmation?
Answer:
- Tautomerism Analysis: Thiophene derivatives may exhibit tautomeric equilibria (e.g., thione-thiol forms), causing split peaks. Variable-temperature NMR (25–60°C) can stabilize conformers .
- 2D NMR (COSY, HSQC): Resolves overlapping signals, such as distinguishing piperazine CH2 groups from thiophene protons .
- Example: highlights thione-thiol tautomerism in triazole derivatives, resolved via deuterated solvent exchange .
Advanced: What strategies mitigate low yields in the final coupling step?
Answer:
- Activation Methods: Pre-activate carboxylic acids (e.g., 4-methoxybenzoic acid) with HATU instead of HBTU to improve coupling efficiency .
- Byproduct Removal: Use scavenger resins (e.g., polymer-bound isocyanate) to trap excess amines during amide formation .
- Case Study: achieved 85% purity in a similar benzamide synthesis via sequential column chromatography (silica → reverse-phase) .
Basic: How does the piperazine moiety influence the compound’s pharmacokinetic profile?
Answer:
- Lipophilicity: The pyridinyl-piperazine group enhances solubility in physiological pH, critical for bioavailability .
- Metabolic Stability: Piperazine rings resist CYP450 oxidation, prolonging half-life. Trifluoromethyl groups (if present) further reduce metabolic clearance .
Advanced: What in vitro assays are recommended for evaluating antimicrobial activity?
Answer:
- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-Kill Studies: Assess bactericidal vs. bacteriostatic effects at 2× MIC over 24 hours .
- Mechanistic Probes: Combine with efflux pump inhibitors (e.g., PAβN) to identify resistance mechanisms .
Advanced: How can computational modeling predict SAR for pyridinyl-piperazine derivatives?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., bacterial topoisomerase IV). Key residues (e.g., Ser84 in S. aureus GyrB) bind the piperazine N-atom .
- QSAR Models: Correlate logP values (calculated via ChemAxon) with antibacterial IC50 to optimize substituent hydrophobicity .
Basic: What storage conditions ensure long-term stability?
Answer:
- Lyophilization: Store as HCl salt (hygroscopic free base degrades faster) at −20°C under argon .
- Stability Tests: Monitor via accelerated degradation (40°C/75% RH for 6 months) with HPLC purity checks .
Advanced: How are impurities profiled for regulatory compliance in preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
